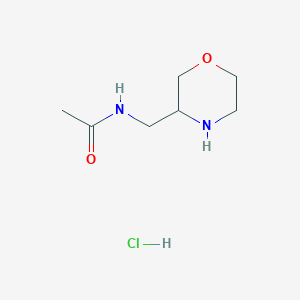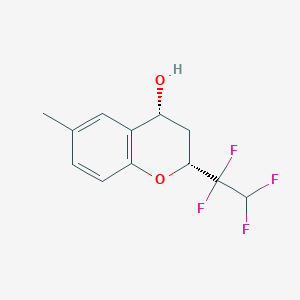
cis-6-Methyl-2-(1,1,2,2-tetrafluoroethyl)chromane-4-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-6-Methyl-2-(1,1,2,2-tetrafluoroethyl)chromane-4-OL: is a chemical compound with the molecular formula C12H12F4O2 It is characterized by the presence of a chromane ring substituted with a methyl group and a tetrafluoroethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-6-Methyl-2-(1,1,2,2-tetrafluoroethyl)chromane-4-OL typically involves the following steps:
Formation of the Chromane Ring: The chromane ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Tetrafluoroethyl Group: The tetrafluoroethyl group can be introduced via a nucleophilic substitution reaction using a suitable fluorinating agent.
Methylation: The methyl group is introduced through a methylation reaction, often using methyl iodide or a similar reagent.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes controlling reaction conditions such as temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: cis-6-Methyl-2-(1,1,2,2-tetrafluoroethyl)chromane-4-OL can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrafluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted chromane derivatives.
Applications De Recherche Scientifique
cis-6-Methyl-2-(1,1,2,2-tetrafluoroethyl)chromane-4-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of cis-6-Methyl-2-(1,1,2,2-tetrafluoroethyl)chromane-4-OL involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interaction with Receptors: Modulating receptor function and signaling pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Comparaison Avec Des Composés Similaires
6-Methylchromane-4-OL: Lacks the tetrafluoroethyl group, resulting in different chemical properties.
2-(1,1,2,2-Tetrafluoroethyl)chromane-4-OL: Lacks the methyl group, affecting its reactivity and applications.
Uniqueness: cis-6-Methyl-2-(1,1,2,2-tetrafluoroethyl)chromane-4-OL is unique due to the presence of both the methyl and tetrafluoroethyl groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H12F4O2 |
|---|---|
Poids moléculaire |
264.22 g/mol |
Nom IUPAC |
(2R,4R)-6-methyl-2-(1,1,2,2-tetrafluoroethyl)-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C12H12F4O2/c1-6-2-3-9-7(4-6)8(17)5-10(18-9)12(15,16)11(13)14/h2-4,8,10-11,17H,5H2,1H3/t8-,10-/m1/s1 |
Clé InChI |
WDESWGIPRGLKCM-PSASIEDQSA-N |
SMILES isomérique |
CC1=CC2=C(C=C1)O[C@H](C[C@H]2O)C(C(F)F)(F)F |
SMILES canonique |
CC1=CC2=C(C=C1)OC(CC2O)C(C(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(2-Chlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B15341039.png)
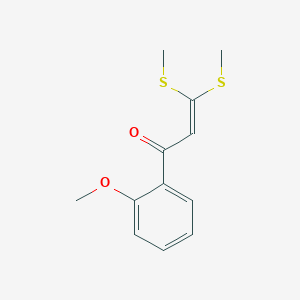
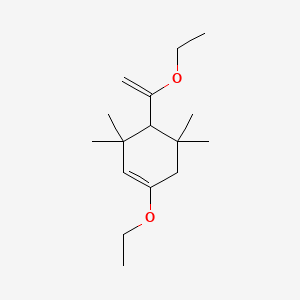
![3-[(1-Hydroxynaphthalene-2-carbonyl)amino]-4-(nonadecan-2-ylamino)benzoic acid](/img/structure/B15341056.png)
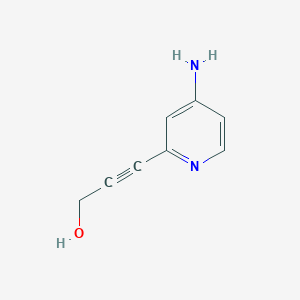

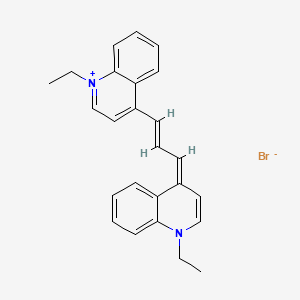

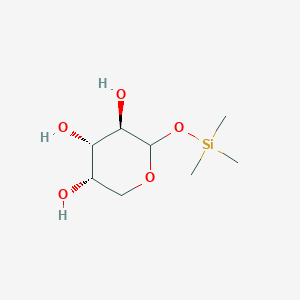
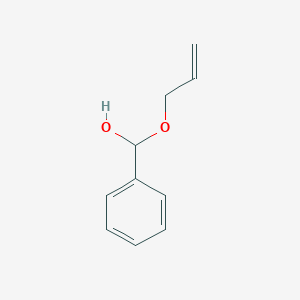
![Ethyl (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoate](/img/structure/B15341096.png)
![Fmoc-S-[2-(4-pyridyl)ethyl]-L-cysteine](/img/structure/B15341107.png)
